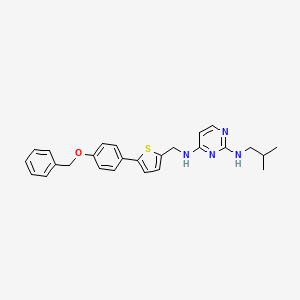
N2-Isobutyl-N4-((5-(4-(benzyloxy)phenyl)-2-thienyl)methyl)-2,4-pyrimidinediamin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Isobutyl-N4-((5-(4-(benzyloxy)phenyl)-2-thienyl)methyl)-2,4-pyrimidinediamin, commonly known as IBT or MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in the regulation of cell division and is overexpressed in various types of cancer. IBT is a promising therapeutic agent for the treatment of cancer due to its ability to selectively inhibit Aurora A kinase.
作用機序
IBT selectively inhibits Aurora A kinase, which is overexpressed in various types of cancer. Aurora A kinase is involved in the regulation of cell division, and its overexpression can lead to abnormal cell division and the formation of tumors. By inhibiting Aurora A kinase, IBT can prevent the abnormal cell division and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
IBT has been shown to induce cell cycle arrest and apoptosis in cancer cells. IBT has also been shown to inhibit the migration and invasion of cancer cells. In addition, IBT has been shown to enhance the efficacy of other chemotherapeutic agents.
実験室実験の利点と制限
IBT has several advantages for lab experiments, including its high potency and selectivity for Aurora A kinase. IBT is also relatively easy to synthesize and purify. However, IBT has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the research and development of IBT. One potential direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another potential direction is the development of IBT analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of IBT as a therapeutic agent for the treatment of cancer.
合成法
IBT can be synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis of IBT involves the use of various reagents and solvents, and the process requires careful monitoring and purification to ensure the purity of the final product. The synthesis of IBT has been described in detail in various scientific publications.
科学的研究の応用
IBT has been extensively studied in preclinical and clinical studies for its potential use as an anticancer agent. IBT has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and pancreatic cancer cells. IBT has also been shown to enhance the efficacy of other chemotherapeutic agents.
特性
IUPAC Name |
2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSPRUQNDJIWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7687950.png)
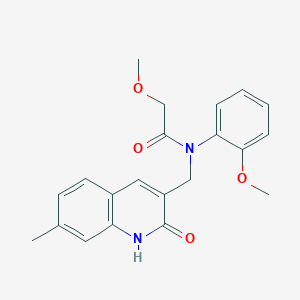
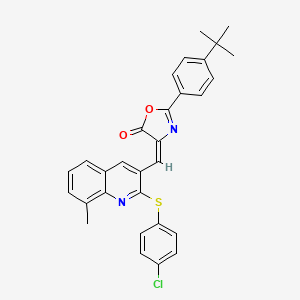
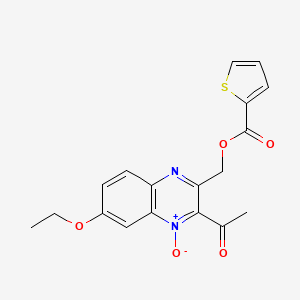

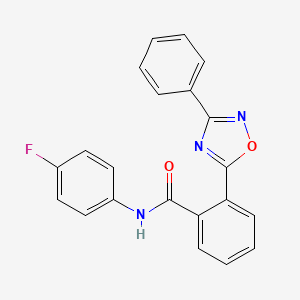
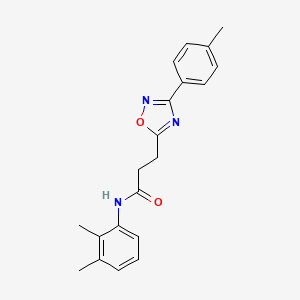
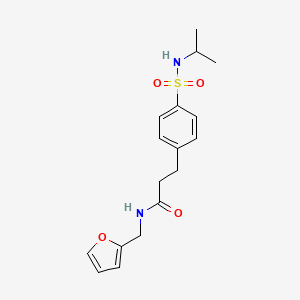

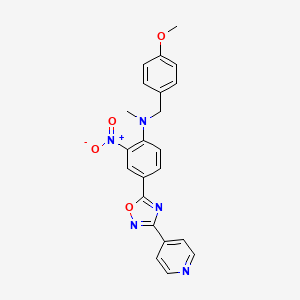

![2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688044.png)

